(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide
Description
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide (CAS: 731797-86-7, molecular formula: C₁₅H₂₂N₂O₂) is a chiral amide derivative featuring a 3,5-dimethylphenyl group and a formyl-methylamino-substituted butanamide backbone . This compound is primarily utilized in synthetic chemistry, particularly in the preparation of chiral intermediates for pharmaceuticals or agrochemicals. Its stereochemistry and substituent arrangement influence its reactivity and interactions in catalytic systems.
Properties
IUPAC Name |
(2S)-N-(3,5-dimethylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)14(17(5)9-18)15(19)16-13-7-11(3)6-12(4)8-13/h6-10,14H,1-5H3,(H,16,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZCRRIJZUXEZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C(C)C)N(C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@H](C(C)C)N(C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464820 | |
| Record name | (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731797-86-7 | |
| Record name | (S)-N-(3,5-DIMETHYLPHENYL)-3-METHYL-2-(N-FORMYL-N-METHYLAMINO)BUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 731797-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, also known as Kenamide, is a compound with significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 731797-86-7
- Melting Point : 180-186 °C
- Optical Activity : [α]22/D -170°, c = 1 in chloroform
The biological activity of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is primarily attributed to its role as an organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines. This process involves the formation of chiral centers, which is crucial for the synthesis of various pharmaceuticals .
Antimicrobial Properties
Research indicates that compounds similar to (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide exhibit antimicrobial activity. This is often linked to their ability to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes. For instance, it has shown promise in inhibiting enzymes that are crucial for the survival of certain pathogens, thereby providing a pathway for developing new antimicrobial agents .
Study 1: Asymmetric Reduction of Ketimines
A study published in The Journal of Organic Chemistry reported that (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide can catalyze the asymmetric reduction of ketimines with high enantioselectivity (up to 95% ee) at low catalyst loading (1-5 mol %) at room temperature . This finding underscores its utility in synthesizing chiral amines which are valuable in drug development.
Study 2: Binding Selectivity and Therapeutic Index
Research utilizing X-ray fluorescence (XRF) spectrometry has shown that this compound can be used to estimate binding selectivities between chemicals and receptors. The therapeutic index of the compound was evaluated by measuring its binding affinity to various receptors, indicating a potential for selective therapeutic applications with minimized side effects .
Data Table: Biological Activity Summary
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is in asymmetric catalysis. It serves as a chiral auxiliary in various reactions, including:
- Asymmetric Reduction of Ketimines : This compound has been effectively used to catalyze the asymmetric reduction of prochiral N-aryl ketimines. Studies have demonstrated that it can achieve high enantioselectivity (up to 95% ee) in the presence of trichlorosilane at room temperature .
Table 1: Summary of Asymmetric Catalysis Applications
Synthesis of Pharmaceuticals
The compound has also been explored for its potential in pharmaceutical synthesis:
- Chiral Drug Development : Its ability to induce chirality makes it a valuable tool in the synthesis of chiral drugs, which are crucial for developing effective pharmaceuticals with fewer side effects.
Material Science
In addition to its applications in organic synthesis, (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is being investigated for use in material science:
- Polymer Chemistry : Researchers are exploring its role as a ligand in polymerization reactions to develop new materials with specific properties.
Case Study 1: Asymmetric Synthesis of Amino Acids
A notable study demonstrated the use of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide in the asymmetric synthesis of amino acids from ketimines. The results indicated that the catalyst not only provided high enantioselectivity but also improved reaction rates significantly compared to traditional methods .
Case Study 2: Development of Chiral Ligands
Another research effort focused on using this compound as a building block for creating new chiral ligands. The ligands synthesized exhibited enhanced catalytic activity in various reactions, showcasing the versatility and effectiveness of (S)-N-(3,5-Dimethylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide as a precursor for advanced materials .
Chemical Reactions Analysis
Catalytic Asymmetric Reduction of Imines
The compound demonstrates high enantioselectivity in the trichlorosilane-mediated reduction of ketimines. Key findings include:
Reaction Conditions and Outcomes
Mechanistic Insights
-
The formamide group acts as a Lewis base, coordinating with trichlorosilane to activate the reducing agent .
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Hydrogen bonding between the substrate’s carbonyl oxygen and the catalyst’s NH group stabilizes the transition state, enhancing enantioselectivity .
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The 3,5-dimethylphenyl group creates steric bulk, directing substrate approach to favor one enantiomer .
Key Reaction Data
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | α-Chloroketones (e.g., 2-chloroacetophenone) | |
| Reducing Agent | Trichlorosilane (HSiCl₃) | |
| Enantioselectivity | 85–92% ee | |
| Reaction Time | 12–24 hours |
Role of the Catalyst
-
The N-methylformamide moiety facilitates imine formation, while the chiral center induces asymmetry during cyclization .
-
Steric effects from the 3,5-dimethylphenyl group prevent racemization of intermediates .
Hydrogen-Bond-Directed Organocatalysis
The compound participates in non-covalent interactions critical for enantioselective transformations:
Key Interactions
-
Arene-arene stacking between the catalyst’s aryl group and the substrate’s aromatic ring .
-
NH···O hydrogen bonds that preorganize the substrate into a reactive conformation .
Impact on Reaction Efficiency
-
Reactions proceed with turnover numbers (TON) exceeding 50 in optimized systems .
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Catalyst recovery is feasible in fluorous-phase systems due to the compound’s solubility profile .
Stability Under Reaction Conditions
The compound remains stable in aprotic solvents (e.g., toluene, THF) but undergoes partial hydrolysis in protic media:
| Condition | Stability Outcome | Source |
|---|---|---|
| Aprotic Solvents | Stable for >48 hours at 25°C | |
| Protic Solvents | Hydrolysis of formamide to carboxylic acid | |
| Acidic Conditions | Degradation observed (pH < 3) |
Comparative Reactivity with Analogues
Modifications to the formamide or aryl groups alter catalytic performance:
| Modification | Effect on Enantioselectivity | Source |
|---|---|---|
| N-Methyl → N-H | Reduced ee (50–60%) | |
| 3,5-Dimethyl → H | Loss of stereocontrol | |
| Bulkier Aryl Groups | Improved selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
This compound (C₁₉H₁₇NO₂) shares the 3,5-dimethylphenyl group but incorporates a hydroxynaphthalene carboxamide scaffold. It exhibits potent photosynthesis-inhibiting activity in spinach chloroplasts (IC₅₀ ~10 µM), attributed to electron-withdrawing substituents and optimal lipophilicity . In contrast, the target compound lacks the hydroxynaphthalene moiety, suggesting divergent biological roles. The absence of PET inhibition data for the target compound implies its primary utility lies in synthesis rather than herbicidal activity.
N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide
This analog is used to synthesize chiral aziridines, highlighting how steric hindrance can direct reaction pathways .
Crystallographic and Electronic Properties
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
Crystal structure studies reveal that meta-substituents (e.g., methyl or chloro groups) influence molecular packing and dipole interactions. The target compound’s formyl-methylamino group may introduce conformational flexibility compared to the rigid trichloro-acetamide backbone, affecting solubility and stability .
Sulfamoylphenyl Amides ()
Compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (C₁₄H₁₉N₂O₅S) feature sulfonamide and tetrahydrofuran moieties, enabling hydrogen bonding and metal coordination. The target compound’s formyl group, while polar, lacks this multifunctional directing capacity, limiting its use in metal-catalyzed C–H activation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Research Findings
- Substituent Position Matters : Meta-substituted dimethyl groups enhance lipophilicity and electron-withdrawing effects, as seen in PET inhibitors and the target compound .
- Steric vs. Electronic Effects : tert-Butyl groups in analogs improve steric steering in catalysis but reduce solubility , whereas methyl groups balance reactivity and processability.
- Backbone Flexibility: The formyl-methylamino group in the target compound allows conformational adaptability, unlike rigid trichloro-acetamides or planar hydroxynaphthalenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
